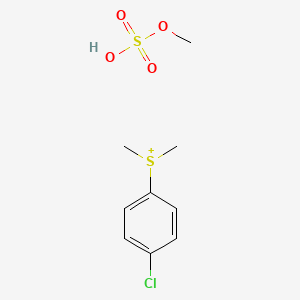
(4-Chlorophenyl)-dimethyl-sulfonium; methyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC310213 involves several steps, including the use of specific reagents and reaction conditions. While the exact synthetic route is proprietary, it typically involves the formation of key intermediates through a series of chemical reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NSC310213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions may result in the formation of different functionalized derivatives .
Scientific Research Applications
NSC310213 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of NSC310213 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis, which are critical in the context of cancer therapy .
Comparison with Similar Compounds
NSC310213 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other synthetic molecules developed for similar therapeutic purposes. The comparison can be based on factors such as chemical structure, mechanism of action, and therapeutic efficacy. Some similar compounds include those with similar molecular targets or those used in similar therapeutic contexts .
Properties
CAS No. |
14734-51-1 |
|---|---|
Molecular Formula |
C9H14ClO4S2+ |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-dimethylsulfanium;methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10ClS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
ZDFSHBGTAHUHQP-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)O.C[S+](C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















